N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenyl group, and a phenoxyacetamide moiety. It has been studied for its potential therapeutic effects, particularly in the inhibition of osteoclast differentiation and protection against osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the acetylation of piperazine to form 4-acetyl-1-piperazine.
Chlorophenyl Derivative Preparation: The next step involves the chlorination of a phenyl ring to obtain 3-chlorophenyl.
Coupling Reaction: The 4-acetyl-1-piperazine is then coupled with the 3-chlorophenyl derivative under specific reaction conditions to form the intermediate compound.
Phenoxyacetamide Formation: Finally, the intermediate is reacted with 2-methylphenoxyacetic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalytic agents to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide involves the inhibition of osteoclast differentiation. This compound downregulates the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This leads to decreased bone resorption and actin ring formation, ultimately protecting against bone loss .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Similar in structure but with different substituents on the phenyl ring.
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide: Contains a fluorobenzamide group instead of the chlorophenyl group.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities, particularly in the inhibition of osteoclast differentiation and protection against osteoporosis .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-5-3-4-6-20(15)28-14-21(27)23-17-7-8-19(18(22)13-17)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBKIGLSGMHWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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